methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate is a chemical compound with the molecular formula C6H5Br2N2O2 It belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms
Mechanism of Action
Target of Action
It is believed to function as an inhibitor of enzymes involved in protein and nucleic acid synthesis .
Mode of Action
It is suggested that it may inhibit the function of certain enzymes, thereby affecting protein and nucleic acid synthesis .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it may impact a variety of pathways related to protein and nucleic acid synthesis .
Result of Action
As an enzyme inhibitor, it could potentially disrupt normal cellular functions related to protein and nucleic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate typically involves the bromination of a precursor imidazole compound. One common method is the reaction of 1-methylimidazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield the dibromo derivative. The carboxylation step can be achieved by reacting the dibromo compound with methyl chloroformate under basic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction under specific conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Substituted imidazole derivatives.
Oxidation: Oxidized imidazole compounds.
Reduction: Reduced imidazole compounds.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dibromo-1-methyl-1H-imidazole
- 4,5-Dibromo-1,2-dimethyl-1H-imidazole
- 1,2,5-Trimethyl-1H-imidazole
Uniqueness
Methyl 2,5-dibromo-1-methyl-1H-imidazole-4-carboxylate is unique due to the presence of both bromine atoms and the ester group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
methyl 2,5-dibromo-1-methylimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2O2/c1-10-4(7)3(5(11)12-2)9-6(10)8/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGWJIYBAQHTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1Br)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.